molecular formula C20H25N7O B2941243 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097865-49-9

2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2941243
CAS No.: 2097865-49-9
M. Wt: 379.468
InChI Key: YBQVPKXKHGXRBS-UHFFFAOYSA-N
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Description

2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a potent and selective ATP-competitive inhibitor of the c-Met (Mesenchymal-epithelial transition factor) receptor tyrosine kinase. The c-Met signaling pathway is a critical regulator of invasive growth, and its dysregulation—through mutation, amplification, or overexpression—is a well-established driver of tumorigenesis, metastasis, and therapeutic resistance in various cancers [Link: https://www.nature.com/articles/nrc2781]. This compound demonstrates significant anti-proliferative and anti-migratory effects in c-Met-dependent cellular models, making it a valuable chemical probe for investigating the specific biological functions of this oncogenic kinase. Its research applications are primarily in the field of oncology, where it is used to elucidate the mechanisms of cancer cell invasion, to validate c-Met as a therapeutic target in specific tumor contexts, and to study potential resistance mechanisms to c-Met-targeted therapies. The compound's scaffold is designed for high selectivity, helping researchers minimize off-target effects in complex biological assays and providing a robust tool for preclinical target validation studies.

Properties

IUPAC Name

2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O/c1-14-21-22-18-6-7-19(24-27(14)18)25-10-8-15(9-11-25)13-26-20(28)12-16-4-2-3-5-17(16)23-26/h6-7,12,15H,2-5,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQVPKXKHGXRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)CN4C(=O)C=C5CCCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic molecule with potential therapeutic applications. Its unique structure combines a hexahydrocinnolinone core with a triazolopyridazine moiety and a piperidine side chain. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N6OC_{19}H_{24}N_{6}O, and it features multiple functional groups that contribute to its biological activity. The presence of the triazole ring is particularly noteworthy due to its established pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazolopyridazine moiety can modulate enzyme activity and receptor interactions, influencing various signaling pathways.

Anticancer Activity

Research has indicated that compounds containing triazole and pyridazine structures exhibit significant anticancer properties. For instance:

  • Case Study 1 : A related compound demonstrated cytotoxic effects against colon carcinoma (HCT-116) with an IC50 value of 6.2 µM, suggesting that similar structures may have potent anticancer effects .
  • Case Study 2 : Another study highlighted that derivatives with triazole rings showed activity against breast cancer cell lines (MCF-7) with varying IC50 values .

Antimicrobial Activity

Compounds with similar heterocyclic structures have shown promising antimicrobial activities:

  • Study Findings : Triazole derivatives have been reported to possess antibacterial and antifungal properties. For example, certain triazolethiones exhibited significant antibacterial activity against pathogenic bacteria compared to standard treatments .

Comparative Analysis

Compound Activity IC50 (µM) Target
Compound AAnticancer6.2HCT-116
Compound BAnticancer43.4MCF-7
Compound CAntimicrobialVariesVarious

Safety and Toxicology

While the therapeutic potential is significant, safety profiles remain crucial. The toxicity of such compounds is often evaluated through preclinical studies. The lack of comprehensive safety data for this specific compound necessitates further investigation into its pharmacokinetics and potential side effects.

Comparison with Similar Compounds

Structural Features

Key structural analogs include bromodomain inhibitors such as AZD5153 and derivatives from . Below is a comparative analysis:

Compound Triazolo Substituent Piperidine Modification Secondary Moiety Key Functional Groups
Target Compound 3-Methyl Piperidin-4-ylmethyl Hexahydrocinnolin-3-one Triazolo-pyridazine, Piperidine, Cinnolinone
AZD5153 3-Methoxy Phenoxyethyl Dimethyl-piperazinone Triazolo-pyridazine, Piperazine
Compound 7 3-Methyl Ethylamine linked to indole Indole Triazolo-pyridazine, Indole
Compound 24 3-Isopropyl Piperidine-4-carboxylic acid Carboxylic acid Triazolo-pyridazine, Piperidine

Key Differences :

  • The hexahydrocinnolinone group in the target compound distinguishes it from AZD5153’s piperazinone and other analogs’ indole or carboxylic acid moieties. This group may influence lipophilicity and binding pocket interactions.
  • Substituents on the triazolo ring (e.g., methyl vs. methoxy or isopropyl) modulate electronic effects and steric bulk, impacting target selectivity .

Pharmacological Activity

BRD4 Inhibition
  • AZD5153: Exhibits nanomolar BRD4 inhibition (IC₅₀ < 10 nM) and in vivo efficacy in downregulating c-Myc and inhibiting tumor growth .
  • Compound 7 () : Shows moderate BRD4 activity (IC₅₀ ~ 50–100 nM), with selectivity influenced by the indole substituent .
  • Target Compound: Predicted to have comparable BRD4 affinity due to the triazolo-pyridazine core, but the hexahydrocinnolinone may alter binding kinetics.
Selectivity Profiles
  • AZD5153 : Optimized for BRD4 over other BET proteins (e.g., BRD2/3), attributed to the methoxy group and bivalent binding .
  • Compound 24 () : Carboxylic acid substituent reduces cellular permeability but enhances selectivity for bromodomains .
  • Target Compound: The methyl group on the triazolo ring may favor BRD4 selectivity, while the cinnolinone could introduce off-target interactions.

Physicochemical Properties

Property Target Compound AZD5153 Compound 7
LogP ~3.5 (estimated) 2.8 3.1
Solubility (µg/mL) Low (hydrophobic cinnolinone) Moderate (methoxy improves solubility) Low (indole hydrophobicity)
Molecular Weight ~450 Da ~500 Da ~430 Da

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can purity be optimized during synthesis?

The compound is synthesized via multi-step organic reactions, including cyclocondensation of triazolo-pyridazine intermediates with piperidine derivatives and subsequent functionalization. Key steps involve:

  • Stepwise cyclization : Formation of the triazolo-pyridazine core using hydrazonoyl chlorides or thiosemicarbazides under reflux conditions .
  • Piperidine coupling : Alkylation or nucleophilic substitution reactions to attach the piperidine moiety .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (DMF or ethanol) to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural confirmation : 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify substituent positions and ring systems .
  • Mass spectrometry (HRMS) : For exact mass determination and detection of synthetic byproducts .
  • HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients .

Q. How should researchers evaluate the compound’s stability under laboratory storage conditions?

  • Stress testing : Expose to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 1–4 weeks to assess degradation pathways .
  • Stability indicators : Monitor via HPLC for new peaks (degradants) and NMR for structural integrity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Variable substituents : Synthesize derivatives with modifications to the triazolo-pyridazine core (e.g., halogenation at position 3) or piperidine methyl group (e.g., cyclopropyl or aryl substitutions) .
  • In vitro assays : Test against target receptors (e.g., kinase or GPCR panels) to correlate substituent effects with potency .

Q. What methodologies resolve contradictions in pharmacological data across studies?

  • Dose-response re-evaluation : Ensure consistent molar concentrations and assay conditions (e.g., pH, temperature) .
  • Orthogonal assays : Validate activity using both biochemical (e.g., enzyme inhibition) and cellular (e.g., viability) models .

Q. What strategies improve regioselectivity during derivatization of the triazolo-pyridazine scaffold?

  • Protecting groups : Use Boc or acetyl groups to block reactive sites during functionalization .
  • Catalytic control : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective arylations .

Q. How can computational modeling predict target interactions and guide experimental design?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to map binding poses with proteins (e.g., kinases) .
  • MD simulations : GROMACS or AMBER for analyzing binding stability over 100-ns trajectories .

Q. What process optimization methods enhance yield in multi-step synthesis?

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) for cyclization efficiency .
  • Catalyst selection : Optimize Pd(OAc)2_2/XPhos systems for cross-coupling steps .

Q. How do researchers validate biological activity across divergent experimental models?

  • Cross-species assays : Compare activity in human vs. murine cell lines to identify species-specific effects .
  • Positive controls : Include reference compounds (e.g., known kinase inhibitors) to normalize data .

Data Contradiction Analysis

  • Case study : Discrepancies in IC50_{50} values for kinase inhibition may arise from assay formats (e.g., ATP concentration differences in radiometric vs. fluorescence assays). Mitigation involves standardizing ATP levels (1 mM) and using Z’-factor validation for assay robustness .

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